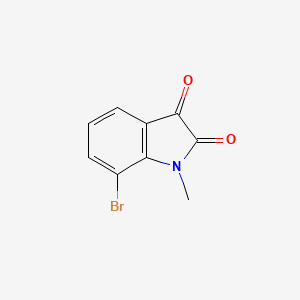

7-Bromo-1-methylindoline-2,3-dione

説明

Significance of the Indoline-2,3-dione Scaffold in Heterocyclic Chemistry

The indoline-2,3-dione, or isatin (B1672199), framework is a cornerstone in heterocyclic chemistry due to its versatile nature. nih.gov This scaffold consists of a fused benzene (B151609) and pyrrole (B145914) ring system, with two carbonyl groups at positions 2 and 3 of the five-membered ring. nih.gov This arrangement provides multiple reactive sites, allowing for a wide range of chemical modifications. Isatin and its derivatives are key precursors in the synthesis of a variety of heterocyclic compounds and are instrumental in the development of new drugs. nih.govresearchgate.net The inherent reactivity of the isatin core allows for substitutions at the nitrogen atom, the aromatic ring, and the C3-carbonyl group, leading to a vast library of structurally diverse molecules. nih.gov The synthetic accessibility and the ability to introduce various functional groups make the indoline-2,3-dione scaffold a privileged structure in the design of novel compounds with specific properties.

Overview of the Indoline (B122111) Derivative Class in Medicinal Chemistry

Indole (B1671886) derivatives, including those based on the indoline-2,3-dione core, are of paramount importance in medicinal chemistry. biosynth.combohrium.com These compounds exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. bohrium.comnih.gov The indole nucleus is a common feature in many natural products and pharmaceuticals. openmedicinalchemistryjournal.com Research has shown that indole derivatives possess a remarkable range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities. nih.govopenmedicinalchemistryjournal.com The biological effects of these derivatives can be finely tuned by altering the substituents on the indole ring. For instance, the introduction of different functional groups can enhance the potency and selectivity of these compounds towards specific biological targets. acs.org The versatility of the indole scaffold allows medicinal chemists to design and synthesize new molecules with improved therapeutic profiles. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromo-1-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPFHSOGCBTTEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Br)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Reactivity of the Indoline-2,3-dione System

The indoline-2,3-dione system, the core of 7-Bromo-1-methylindoline-2,3-dione, possesses both electrophilic and nucleophilic characteristics. The benzene (B151609) ring can undergo electrophilic aromatic substitution, typically at the C-5 and C-7 positions. taylorfrancis.comresearchgate.netresearchgate.net However, in the case of this compound, the C-7 position is already substituted.

Reactions Involving the Bromine Substituent

The bromine atom at the 7-position of the indoline (B122111) ring is a key functional group that allows for a range of chemical transformations.

Nucleophilic Substitution Reactions at the Bromo Position

The bromine atom on the aromatic ring can be replaced by various nucleophiles. libretexts.org These reactions typically require specific conditions to facilitate the substitution on the aryl halide. This type of reaction allows for the introduction of a wide variety of functional groups at the 7-position, further diversifying the chemical space accessible from this starting material. For instance, nucleophiles such as amines, thiols, and alcohols can be used to displace the bromide. acs.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation

The bromine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govresearchgate.net This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the 7-position. nih.gov The Suzuki-Miyaura reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or ester. libretexts.org This method has been successfully employed for the arylation of bromo-substituted indoles and other heterocyclic systems. nih.govresearchgate.netresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired arylated products. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 7-(4-methoxyphenyl)-1-methylindoline-2,3-dione | Moderate |

| 2-thienyl boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 1-methyl-7-(2-thienyl)indoline-2,3-dione | Good |

| Phenylboronic acid | [Pd(dppf)Cl₂] | Na₂CO₃ | Toluene/EtOH/H₂O | 1-methyl-7-phenylindoline-2,3-dione | High |

Note: The data in this table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar substrates. Actual yields may vary depending on specific reaction conditions.

Reactions at the Carbonyl Centers

The two carbonyl groups of the indoline-2,3-dione system are hubs of chemical reactivity, enabling a variety of transformations.

Condensation Reactions with Amines and Alcohols

The C-3 carbonyl group of this compound readily undergoes condensation reactions with primary amines and active methylene (B1212753) compounds. researchgate.netresearchgate.net For example, reaction with amines can lead to the formation of Schiff bases (imines) at the C-3 position. ksu.edu.sanih.gov Similarly, condensation with alcohols can occur, particularly under acidic conditions, to form ketals. scielo.br These reactions are fundamental in the synthesis of a wide array of derivatives with potential biological activities. ksu.edu.sanih.govnih.gov

Formation of N-Substituted Indoline-2,3-dione Derivatives through Nucleophilic Attack

While the nitrogen atom in this compound is already substituted with a methyl group, the general class of indoline-2,3-diones (isatins) can undergo N-alkylation, N-arylation, and N-acylation. taylorfrancis.com This is typically achieved by reacting the isatin (B1672199) with an appropriate electrophile in the presence of a base. ksu.edu.samdpi.com The resulting N-substituted derivatives often exhibit modified chemical and biological properties. ksu.edu.sa For instance, the synthesis of 1-alkyl or 1-benzylisatin derivatives can be achieved by reacting isatin with the corresponding alkyl halide or benzyl (B1604629) chloride in a suitable solvent like DMF with a base such as potassium carbonate. ksu.edu.sa

Other Reactive Transformations

Beyond the more common derivatizations, this compound is a versatile substrate for a variety of other chemical transformations, leading to the formation of complex heterocyclic systems. These reactions primarily exploit the reactivity of the C3-carbonyl group.

Knoevenagel Condensation

The highly reactive C3-carbonyl group of the isatin core readily undergoes Knoevenagel condensation with active methylene compounds. This reaction serves as a pivotal step in the synthesis of a diverse range of derivatives. For instance, the condensation of substituted 1-methylindoline-2,3-diones with ethyl cyanoacetate (B8463686) proceeds efficiently. In a typical procedure, the isatin derivative and the active methylene compound are dissolved in absolute ethanol (B145695) with a catalytic amount of triethylamine (B128534) and heated to 60°C. metu.edu.tr This reaction leads to the formation of an isatylidene ethyl cyanoacetate, a versatile intermediate for further synthetic elaborations. metu.edu.tr While a specific example for the 7-bromo isomer is not detailed, the successful condensation of 5-bromo-1-methylindoline-2,3-dione (B1361368) with ethyl cyanoacetate to yield the corresponding condensation adduct in 92% yield suggests that this compound would behave similarly. metu.edu.tr

Table 1: Knoevenagel Condensation of a Substituted 1-Methylindoline-2,3-dione

| Isatin Reactant | Active Methylene Compound | Product | Yield |

|---|

Synthesis of Spiro-oxindoles

A significant application of this compound is in the synthesis of spiro-oxindoles, a class of compounds with a spirocyclic junction at the C3 position of the oxindole (B195798) ring. These complex structures are often assembled through multicomponent reactions or cycloadditions.

One notable example is the three-component reaction between 5-bromo-1-methylindoline-2,3-dione, isatoic anhydride (B1165640), and an amine, which can be facilitated by microwave promotion. diva-portal.org Although a 7-bromo derivative was found to be inactive in a specific biological assay, its synthesis highlights the utility of this scaffold in creating diverse molecular architectures. diva-portal.org

Furthermore, 1,3-dipolar cycloaddition reactions provide a powerful route to spiro-pyrrolidinyl and spiro-thiazolidinyl oxindoles. Azomethine ylides, generated in situ from the condensation of isatins and amino acids, react with dipolarophiles like phenyl vinyl sulfone. nih.gov The reaction of 1-methylindoline-2,3-dione with L-proline and phenyl vinyl sulfone under thermal conditions in methanol (B129727) yields the corresponding spiro-pyrrolidinyl oxindole. nih.gov This methodology is applicable to a range of substituted isatins. nih.gov

Another sophisticated approach involves the acs.orgrsc.org-rearrangement of an ammonium (B1175870) ylide derived from 3-diazo-1-methylindolin-2-one and an amine. This strategy has been successfully applied to synthesize a 7-bromo-substituted 3,2′-pyrrolidinyl spirooxindole derivative in 85% yield. acs.org

Additionally, a zinc-catalyzed asymmetric [3+3] annulation of 1-methylindoline-2-thione with a derivative of 7-bromoindoline-2,3-dione (specifically, (E)-2-(7-bromo-2-oxoindolin-3-ylidene)malononitrile) has been developed to produce chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com

Table 2: Synthesis of Spiro-oxindole Derivatives

| Isatin Derivative | Reaction Type | Reagents | Product | Yield |

|---|---|---|---|---|

| 7-Bromo-3-diazo-1-methylindolin-2-one | acs.orgrsc.org-Rearrangement of Ammonium Ylide | Arecoline, Cu(acac)₂ | Methyl 2-(7-Bromo-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidin]-3′-yl)acrylate | 85% acs.org |

| 5-Bromo-1-methylindoline-2,3-dione | Three-component reaction | Isatoic anhydride, NH₄OAc | 5'-Bromo-1'-methyl-1'H-spiro[dihydroquinazoline-2,3'-indoline]-2',4(1H,3H)-dione | 45% diva-portal.org |

| 1-Methylindoline-2,3-dione | 1,3-Dipolar Cycloaddition | L-proline, Phenyl vinyl sulfone | (3'R,5'R)-1-Methyl-5'-(phenylsulfonyl)spiro[indoline-3,2'-pyrrolidine]-2-one | High nih.gov |

Oxidative Transformations

The indoline-2,3-dione core can also participate in oxidative reactions. The 1-methylindoline-2,3-dione moiety has been employed as a recognition group for the specific detection of peroxynitrite. encyclopedia.pub The proposed mechanism involves an intramolecular cyclization with peroxynitrite, followed by rearrangement and cleavage. encyclopedia.pub This highlights the potential for the oxidative cleavage of the isatin ring under specific conditions.

Studies on the dehydrogenation of 5-bromo-1-methylindoline (B1286577) using certain catalyst systems also point to the reactivity of the heterocyclic core towards oxidation, which can lead to the corresponding indole (B1671886). nih.gov

Advanced Structural Characterization and Analysis

Spectroscopic Data Interpretation

Spectroscopic techniques are fundamental in confirming the identity and purity of 7-Bromo-1-methylindoline-2,3-dione. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's structure.

¹H NMR spectroscopy of this compound in deuterated chloroform (B151607) (CDCl₃) provides distinct signals corresponding to the protons in the molecule. tudelft.nl The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region, while the N-methyl protons resonate as a sharp singlet further upfield. tudelft.nl

A representative ¹H NMR spectrum shows a doublet of doublets at approximately 7.72 ppm and 7.58 ppm, and a multiplet between 7.02-6.69 ppm, characteristic of the aromatic protons. tudelft.nl The singlet for the methyl group attached to the nitrogen atom is observed around 3.66 ppm. tudelft.nl

| ¹H NMR Data for this compound | |

| Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J) in Hz |

| 7.72 | dd, J = 8.0, 1.2 |

| 7.58 | dd, J = 7.2, 1.2 |

| 7.02-6.69 | m |

| 3.66 | s |

| Solvent: CDCl₃, Frequency: 400 MHz |

This table is interactive. Click on the data points for more information.

| Predicted ¹³C NMR Data for this compound | |

| Chemical Shift (δ) in ppm | Assignment |

| ~182 | C=O (C2) |

| ~158 | C=O (C3) |

| ~150 | C7a |

| ~140 | C6 |

| ~128 | C5 |

| ~118 | C4 |

| ~116 | C7 |

| ~111 | C3a |

| ~26 | N-CH₃ |

| Based on data from analogous compounds. |

This table is interactive. Click on the data points for more information.

IR spectroscopy is instrumental in identifying the characteristic functional groups within this compound. The most prominent features in the IR spectrum are the strong absorption bands corresponding to the two carbonyl (C=O) groups of the dione (B5365651) moiety. tudelft.nl These typically appear in the region of 1700-1760 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the substituents on the aromatic ring. For comparison, the IR spectrum of 5-chloro-1-methylindoline-2,3-dione shows carbonyl peaks at 1741 and 1720 cm⁻¹. sciengine.com Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the C-N stretching of the N-methyl group will also be present.

| Expected IR Absorption Bands for this compound | |

| Frequency Range (cm⁻¹) | Functional Group |

| ~1730 - 1750 | C=O stretching (ketone) |

| ~1710 - 1730 | C=O stretching (amide) |

| ~1600 | C=C stretching (aromatic) |

| ~1460 | C-H bending (methyl) |

| ~750 | C-Br stretching |

| Based on data from analogous compounds. |

This table is interactive. Click on the data points for more information.

Mass spectrometry confirms the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₉H₆BrNO₂ and a molecular weight of approximately 240.05 g/mol . bldpharm.comechemi.com The exact mass is 238.95819. echemi.com High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would show a characteristic isotopic pattern for the molecular ion [M]⁺ and/or its adducts (e.g., [M+H]⁺, [M+Na]⁺) due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). For example, the mass spectrum of the related 7-bromo-1-(thiophen-3-ylmethyl)indoline-2,3-dione shows the [M+H]⁺ ion at m/z 322. unipv.it

X-ray Crystallography Studies of Related Indoline-2,3-diones

While a specific crystal structure for this compound is not detailed in the available literature, extensive X-ray diffraction studies on closely related indoline-2,3-dione (isatin) derivatives provide a strong basis for understanding its solid-state architecture. researchgate.netresearchgate.netnih.govresearchgate.net

The crystal packing of substituted isatins is governed by a variety of intermolecular forces. In N-unsubstituted isatins, such as 7-Bromo-1H-indole-2,3-dione, dimerization through N—H⋯O hydrogen bonds is a common motif. researchgate.net These dimers can be further linked by other interactions, including halogen bonds (Br⋯O) and π–π stacking of the aromatic rings, to form extended supramolecular assemblies. researchgate.netiucr.org

X-ray crystallographic studies consistently show that the indoline-2,3-dione ring system is nearly planar. researchgate.netresearchgate.netnih.govresearchgate.netsmolecule.comiucr.org The root-mean-square deviation from planarity for the non-hydrogen atoms of the fused rings is typically very small. nih.govresearchgate.net The N-methyl group will be situated on this plane. The orientation of the N-methyl group relative to the rest of the molecule is a key conformational feature. In related N-alkylated isatins, the alkyl group can adopt various conformations, but the core indoline (B122111) ring system maintains its planarity. researchgate.net This planarity facilitates the π–π stacking interactions that are crucial for the stability of the crystal lattice.

Influence of Substituents on Crystal Structure

The crystal packing of isatin (B1672199) derivatives is often characterized by a network of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov For instance, in unsubstituted or N-H containing isatins, classical N-H···O hydrogen bonds are a dominant feature, often leading to the formation of dimers, chains, or more complex tetrameric motifs. cambridge.org

Effect of N1-Methylation

The substitution of the hydrogen atom at the N1 position with a methyl group fundamentally alters the hydrogen bonding capabilities of the molecule. The primary N-H hydrogen bond donor is eliminated, which prevents the formation of the typical N-H···O interactions that are prevalent in the crystal structures of many other isatin derivatives. cambridge.org This modification necessitates alternative packing arrangements. The crystal structure of 1-(4-methylbenzyl)indoline-2,3-dione, for example, demonstrates a layered structure held together by C—H⋯O hydrogen bonds, C—H⋯π interactions, and π-stacking. nih.gov Similarly, in 1-benzyl-5-methylindoline-2,3-dione, molecules are linked by C—H⋯O hydrogen bonds and C—H⋯π interactions, forming slabs. iucr.org The absence of the N-H donor in this compound means that weaker C-H···O interactions, involving the methyl protons or aromatic protons and the carbonyl oxygens, likely play a more significant role in the crystal packing.

Effect of C7-Bromination

Furthermore, the steric bulk and electronic properties of the bromine substituent can influence the planarity of the indoline ring system and the orientation of adjacent molecules. In some structures, the presence of a bromine substituent has been noted to increase conformational rigidity. acs.org The interplay between the electron-withdrawing nature of the bromine and the electron-donating potential of the aromatic ring can also modulate the π-system, affecting π-π stacking interactions. Studies on substituted isatins have shown that π-stacking is a significant factor in the arrangement of molecules into layers. cambridge.org

The collective influence of both the N1-methyl and C7-bromo substituents in this compound is therefore a combination of the elimination of strong N-H···O hydrogen bonds and the introduction of potential halogen bonds and modified steric and electronic effects. The resulting crystal packing would be a delicate balance of weaker C-H···O interactions, π-π stacking, and dipole-dipole interactions involving the carbonyl groups and the C-Br bond.

| Substituent | Position | Effect on Hydrogen Bonding | Other Key Interactions | Reference Compound Example |

|---|---|---|---|---|

| -CH₃ | N1 | Eliminates N-H···O donor capability, promoting C-H···O bonds. | Can influence π-stacking and molecular conformation. | 1-(4-methylbenzyl)indoline-2,3-dione nih.gov |

| -Br | C5, C6, C7 | Can act as a weak hydrogen bond acceptor (C-H···Br). | Participates in halogen bonding (Br···O), alters electronic properties affecting π-π interactions. | Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives iucr.org |

| -H | N1 | Acts as a strong N-H···O hydrogen bond donor. | Forms dimers, chains, and tetramers. | 5-(3-methoxyphenyl)indoline-2,3-dione cambridge.org |

| Compound | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| 1-(4-methylbenzyl)indoline-2,3-dione | P2₁/c | C—H⋯O, C—H⋯π, π–stacking, C=O⋯π | nih.gov |

| 1-benzyl-5-methylindoline-2,3-dione | P2₁/c | C—H⋯O, C—H⋯π, weak π–π interactions | iucr.org |

| 5-(3-methoxyphenyl)indoline-2,3-dione | Pbca | N–H⋯O, π-stacking, C–H⋯π, C–H⋯O | cambridge.org |

| 1-nonyl-2,3-dihydro-1H-indole-2,3-dione | P2₁/c | C—H⋯O, H⋯H interactions | nih.gov |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate the geometric and electronic properties of 7-Bromo-1-methylindoline-2,3-dione, which are crucial for understanding its stability and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

While specific DFT studies focusing exclusively on this compound are not widely available in the primary literature, analysis of structurally similar compounds provides a framework for what such studies would reveal. For instance, DFT calculations on other bromo-substituted heterocyclic compounds have been used to determine parameters like electronegativity, hardness, softness, and electrophilicity, which collectively define the molecule's reactive nature. nih.gov Such theoretical calculations are foundational for predicting how the molecule might behave in various chemical and biological environments.

Table 1: Key Electronic Properties Investigated by DFT

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical stability and reactivity |

| Electronegativity (χ) | A measure of the ability to attract electrons | Predicts bond polarity and reactivity |

| Hardness (η) | Resistance to change in electron distribution | Relates to the stability of the molecule |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target.

For this compound, molecular docking simulations could be employed to explore its potential as an inhibitor for various enzymes or as a ligand for different receptors. The simulation places the ligand into the binding site of a protein and calculates a "docking score," which estimates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

The analysis of docking results reveals specific ligand-target interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often involving aromatic rings and alkyl groups.

Pi-alkyl and pi-pi stacking: Interactions involving aromatic systems. nih.gov

Van der Waals forces: General non-specific interactions.

Studies on analogous indole (B1671886) derivatives have successfully used molecular docking to identify potential biological targets, such as tubulin. nih.gov These studies show that the indole framework can fit into specific binding pockets, and substituents on the ring system dictate the strength and type of interactions with amino acid residues. nih.gov Docking simulations for this compound would similarly clarify its potential mechanisms of action by identifying key interactions within a target's active site.

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Behavior

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and movements of every atom, offering insights that are not available from static models like molecular docking. nih.gov

If this compound were docked into a protein target, MD simulations could be used to:

Assess the stability of the ligand-receptor complex: An MD simulation can verify whether the ligand remains stably bound in the predicted orientation or if it dissociates over time.

Analyze conformational changes: Both the ligand and the protein can change their shape upon binding. MD simulations reveal these dynamic conformational adjustments. nih.gov

Calculate binding free energy: More advanced MD-based methods can provide a more accurate estimation of binding affinity than docking scores alone.

The power of MD simulations lies in their ability to capture the flexibility of both the ligand and its biological target, providing a more realistic representation of the molecular interactions occurring in a biological system. nih.gov

Prediction of Physicochemical Descriptors

Physicochemical descriptors are properties of a molecule that are used to predict its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). These properties are often calculated using computational algorithms and are critical in the early stages of drug development to assess a compound's "drug-likeness."

Key descriptors for this compound would include:

Topological Polar Surface Area (TPSA): This is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes.

LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity (fat-solubility) of a compound. It affects how well a drug is absorbed and distributed in the body.

Hydrogen Bond Acceptors/Donors: The number of hydrogen bond acceptors and donors on a molecule influences its solubility and its ability to bind to biological targets.

These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to quickly assess the potential of a compound to be an orally active drug.

Table 2: Predicted Physicochemical Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| Molecular Weight | Influences absorption and distribution |

| TPSA | Predicts membrane permeability and bioavailability |

| LogP | Measures lipophilicity, affecting absorption and distribution |

| Hydrogen Bond Donors | Number of N-H or O-H bonds; influences solubility and binding |

| Hydrogen Bond Acceptors | Number of N or O atoms; influences solubility and binding |

Mechanistic Investigations of Biological Interactions

Molecular Basis of Action for Indoline-2,3-dione Derivatives

Indoline-2,3-dione, commonly known as isatin (B1672199), and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. bohrium.comresearchgate.netacs.orgnih.gov The molecular basis for this versatility lies in the ability of the isatin scaffold to interact with a diverse range of biological macromolecules. The chemical reactivity of the C3-carbonyl group makes it susceptible to nucleophilic attack, allowing for the synthesis of a large number of C3-substituted derivatives with varied biological functions. researchgate.net

The mechanism of action for this class of compounds is multifaceted and can involve direct enzyme inhibition, modulation of cellular receptors, and interference with nucleic acid functions. The specific biological effect is heavily dependent on the nature and position of substituents on the indole (B1671886) ring. For instance, the presence of electron-withdrawing groups or specific alkyl chains can significantly alter the binding affinity and selectivity of the molecule for its biological target. researchgate.netmdpi.com

Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which indoline-2,3-dione derivatives exert their biological effects. These compounds have been shown to target a wide range of enzymes crucial for cellular processes.

Many indoline-2,3-dione derivatives function by binding directly to the active site of enzymes, acting as competitive inhibitors. The isatin moiety itself is often crucial for this interaction. nih.gov Molecular docking studies have elucidated the binding modes of these compounds with various enzymes:

Protein Kinases: Derivatives of indoline-2,3-dione are well-known inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3β). researchgate.net The binding often involves the formation of hydrogen bonds between the isatin core and key amino acid residues in the kinase active site, like Glu81 and Leu83 in CDK2. researchgate.net

DNA Gyrase: Schiff bases of indoline-2,3-dione have demonstrated inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov The isatin part of the molecule plays a significant role in the strong interactions with the enzyme's active site. nih.gov

Cholinesterases: Certain N-alkylated indoline-2,3-diones have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Docking studies predict that the indole moiety of these inhibitors can form π-π stacking interactions with aromatic residues like Trp84 and Phe330 in the active site of AChE. tandfonline.com

Insulin-Regulated Aminopeptidase (B13392206) (IRAP): Structure-activity relationship studies on spiro-oxindole derivatives revealed that substitution at the 5-position of the oxindole (B195798) ring was critical for IRAP inhibition. A derivative of the target compound, 7-bromo-1-methyl-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione, was synthesized and found to be inactive, highlighting the importance of substituent placement for target binding. diva-portal.org

Table 1: Examples of Enzymes Inhibited by Indoline-2,3-dione Derivatives

| Derivative Class | Target Enzyme | Finding | Reference |

|---|---|---|---|

| Indirubin Analogues (e.g., 5-bromoindirubin) | CDK2, GSK-3β | Potent inhibition, crucial hydrogen bonding with active site residues. | researchgate.net |

| Schiff Bases of Indoline-2,3-dione | M. tuberculosis DNA Gyrase | Promising inhibitory activity (IC₅₀ values from 50–157 μM). | nih.gov |

| Isatin-linked Thiazoline-2-thiol | Acetylcholinesterase (AChE) | Moderate inhibition (IC₅₀ = 18.2 µM). | tandfonline.com |

| Spiro-oxindole Dihydroquinazolinones | Insulin-Regulated Aminopeptidase (IRAP) | 7-bromo substituted derivative was inactive, while 5-bromo was active. | diva-portal.org |

In addition to direct competitive inhibition at the active site, some enzyme inhibitors can bind to allosteric sites—locations on the enzyme distinct from the substrate-binding site. This binding can induce a conformational change in the enzyme that alters the active site's affinity for the substrate, leading to what is known as mixed-type or non-competitive inhibition. nih.gov While the indoline-2,3-dione scaffold is primarily known for its interactions with active sites, the possibility of allosteric modulation exists, particularly for more complex derivatives. In some cases, binding to an allosteric site can even result in an inhibition pattern that appears competitive. nih.gov

Receptor Modulation and Cellular Pathway Influence

Indoline-2,3-dione derivatives can modulate the function of cellular receptors, thereby influencing signal transduction pathways. They may act as either agonists or antagonists. For example, certain derivatives have been investigated for their effects on the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation. mdpi.com By binding to such receptors, these compounds can disrupt the downstream signaling cascades that control cell growth, differentiation, and survival. mdpi.comorientjchem.org The interaction with receptors like the Estrogen Receptor Alpha (ERα) has also been a focus for developing anticancer agents from indole-based compounds. nih.gov

Interaction with Other Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The biological activity of indoline-2,3-dione derivatives extends beyond enzymes and receptors to interactions with other vital macromolecules.

Proteins: The general ability of these compounds to form complexes with various proteins is a cornerstone of their pharmacological potential. Molecular modeling studies of numerous derivatives consistently show key interactions such as hydrogen bonds and π-π stacking with amino acid residues, which stabilize the compound-protein complex. tandfonline.comresearchgate.net

Nucleic Acids: Some indoline-2,3-dione derivatives are capable of interacting directly with DNA. One proposed mechanism is DNA intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. This can interfere with critical cellular processes like DNA replication and gene expression, contributing to the cytotoxic effects observed for some of these compounds in cancer cells.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Privileged Building Block in Complex Molecule Synthesis

7-Bromo-1-methylindoline-2,3-dione serves as a privileged building block in the construction of more complex molecular architectures. researchgate.net The isatin (B1672199) core is widely recognized as a versatile starting point for synthesizing a variety of heterocyclic compounds and natural product analogues. rsc.orgresearchgate.net The presence of the bromine atom at the 7-position offers a handle for further chemical modifications, such as cross-coupling reactions, while the dicarbonyl group at the C2 and C3 positions provides multiple reactive sites for condensation and addition reactions. researchgate.net

A notable example of its application is in the diastereoselective synthesis of 3-hydroxy-3-substituted oxindoles. In a study, this compound was used as the starting electrophile in an organocatalytic cyanoarylmethylation reaction. tudelft.nl This reaction, performed "on water," efficiently yielded a complex molecule containing a quaternary stereocenter, demonstrating the compound's utility in creating structurally sophisticated products. tudelft.nl

Table 1: Synthesis of a Complex Oxindole (B195798) Derivative

| Starting Material | Reagent | Product | Reaction Type | Significance |

|---|---|---|---|---|

| This compound | 2-Phenylacetonitrile | 2-(7-bromo-3-hydroxy-1-methyl-2-oxoindolin-3-yl)-2-phenylacetonitrile | Organocatalytic Cyanoarylmethylation | Demonstrates use as a building block to create a complex molecule with a quaternary stereocenter. tudelft.nl |

Scaffold for the Development of Novel Heterocyclic Compounds

The inherent reactivity of the this compound scaffold makes it an ideal platform for generating novel heterocyclic compounds. iucr.org Isatin and its derivatives are well-established precursors for a vast array of fused and spiro-heterocyclic systems through reactions at the C3-carbonyl group and the N1-position. iucr.orgtandfonline.com

Research has shown that the 7-bromo substituted variant can be effectively utilized in multicomponent reactions to build complex heterocyclic frameworks. For instance, it has been used in reactions with isatoic anhydride (B1165640) and amines to produce spiro-oxindole dihydroquinazolinones. diva-portal.org This highlights its role not just as a simple precursor but as a foundational scaffold upon which entirely new ring systems can be constructed, a key strategy in combinatorial chemistry and drug discovery for generating molecular diversity. diva-portal.org The synthesis of thiazinoquinoxalines and other polycyclic systems has also been achieved starting from isatin derivatives, showcasing the scaffold's versatility. tandfonline.com

Exploration in Biological Studies Beyond Pharmacology

Beyond its direct use in creating potential drug candidates, this compound and its parent scaffold are valuable tools in fundamental biological research.

The isatin core is a recognized reactive moiety for designing chemical probes to study biological processes. acs.org Specifically, the related compound 1-methylindoline-2,3-dione has been incorporated into fluorescent probes as a specific reactive site for detecting peroxynitrite (ONOO⁻), a key reactive nitrogen species (RNS) involved in various pathological conditions. acs.org This demonstrates the utility of the indoline-2,3-dione skeleton in constructing probes that can track the activity of enzymes and related small molecules in living systems. epo.orggoogle.com The synthesis of derivatives like the 7-bromo variant allows for the fine-tuning of the probe's reactivity, selectivity, and photophysical properties, making it a valuable tool for studying enzymatic pathways and oxidative stress.

This compound serves as a critical tool for investigating protein function and structure-activity relationships (SAR). In a study targeting the enzyme insulin-regulated aminopeptidase (B13392206) (IRAP), a known therapeutic target, a series of spiro-oxindole dihydroquinazolinones were synthesized from various isatin precursors to probe the enzyme's binding site. diva-portal.org

Researchers found that the position of the bromine atom on the isatin ring was crucial for biological activity. While the 5-bromo derivative showed inhibitory activity, the compound synthesized from this compound was inactive. diva-portal.org This finding, though a negative result in terms of inhibition, is highly valuable for research. It demonstrates the use of this compound as a chemical tool to map the steric and electronic requirements of a protein's active site, providing crucial information for the rational design of potent and selective inhibitors.

Table 2: Use in Protein Function Research (IRAP Inhibition)

| Isatin Precursor | Resulting Compound | Activity against IRAP | Research Implication |

|---|---|---|---|

| 5-Bromo-1-methylindoline-2,3-dione (B1361368) | 5-Bromo-spiro-oxindole dihydroquinazolinone | Active Inhibitor | Identified a key interaction point. diva-portal.org |

| This compound | 7-Bromo-spiro-oxindole dihydroquinazolinone | Inactive | Demonstrates that the 7-position is not favorable for binding, providing critical SAR data for mapping the enzyme's active site. diva-portal.org |

Potential in Material Science for Novel Material Development

While the primary focus of research on this compound has been in the life sciences, its structural characteristics suggest potential applications in material science. Halogenated organic compounds are of significant interest in the development of new materials with tailored electronic and photophysical properties. Related brominated isatin derivatives are being explored for their potential in organic electronics and photovoltaic applications. The presence of the bromine atom can facilitate intermolecular interactions, such as halogen bonding, which can influence the solid-state packing and, consequently, the material's properties. researchgate.net Furthermore, the conjugated π-system of the indoline (B122111) core, combined with the electron-withdrawing nature of the carbonyls and the bromine atom, makes it an interesting candidate for creating novel organic semiconductors or components of functional dyes. Although direct applications of this compound in this field are not yet extensively documented, its synthesis is a step toward creating building blocks for new, sustainable, and biosourced aromatic materials. acs.org

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-1-methylindoline-2,3-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of a methyl-substituted indoline-2,3-dione precursor. A common approach includes:

- Electrophilic bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at controlled temperatures (0–25°C) to selectively introduce bromine at the 7-position .

- Methylation : Alkylation of the indoline nitrogen with methyl iodide (CH₃I) under basic conditions (e.g., NaH in DMF) .

Key Considerations : - Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification to remove byproducts.

- Yield optimization : Excess brominating agents can lead to di-substitution; stoichiometric control (1:1 molar ratio) is critical .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | Br₂, AcOH, 25°C | 68–72 | ≥95% |

| Methylation | CH₃I, NaH, DMF | 85–90 | ≥98% |

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Single-crystal analysis resolves the planar indoline-dione core and Br/Methyl spatial orientation (e.g., C–Br bond length: 1.89 Å) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 254.98 (theoretical: 255.01) validates molecular formula C₉H₆BrNO₂ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) often arise from:

- Structural variations : Minor substituent changes (e.g., halogen position, methyl group) alter binding affinities. Compare analogues like 6-bromo-5-chloroindoline-2,3-dione (antifungal ) vs. 7-bromo-5-fluoroindole derivatives (anticancer ).

- Assay conditions : Use standardized protocols (e.g., MIC for antimicrobial tests, IC₅₀ for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

Recommended Workflow :

SAR Studies : Synthesize derivatives with systematic substitutions.

Docking Simulations : Map interactions with biological targets (e.g., kinase active sites) using computational tools.

Cross-Validation : Replicate assays in independent labs to confirm reproducibility .

Q. What strategies mitigate side reactions during functionalization of this compound for drug discovery?

Methodological Answer: Common side reactions include:

- Debromination : Catalyzed by light or reducing agents. Use amber glassware and avoid NaBH₄ in substitution reactions .

- Ring-opening : Acidic conditions hydrolyze the dione moiety. Optimize pH (neutral to mildly basic) and employ protecting groups (e.g., silyl ethers) for sensitive functionalizations .

Case Study : - Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids at 80°C in toluene/EtOH (3:1). Yield improves from 45% to 72% when degassed solvents are used .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing bromine and carbonyl groups create a π-deficient aromatic system, directing nucleophiles to the 4- and 6-positions.

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

Methodological Answer: Key Challenges :

- Exothermic bromination : Large-scale reactions risk thermal runaway. Use flow chemistry with precise temperature control (ΔT ≤5°C) .

- Purification : Chromatography is impractical industrially. Switch to recrystallization (ethanol/water, 70:30) or acid-base extraction .

Process Optimization : - Batch vs. Continuous : Continuous flow systems improve yield consistency (±2% vs. ±10% in batch) .

- Green Chemistry : Replace Br₂ with NBS/H₂O₂ to reduce hazardous waste .

Q. Data Contradiction Analysis Table

| Observation | Possible Cause | Resolution Strategy | Evidence Source |

|---|---|---|---|

| Variable antimicrobial activity | Substituent positional isomerism | Synthesize and test all positional isomers | |

| Low yield in cross-coupling | Catalyst poisoning by Br⁻ | Use Pd(OAc)₂ with Buchwald-Hartwig ligands |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。